molecular formula C21H17F3NOPS2 B3042797 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide CAS No. 680213-02-9

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide

Cat. No.: B3042797
CAS No.: 680213-02-9
M. Wt: 451.5 g/mol
InChI Key: HMTKUILKGBTLQW-UHFFFAOYSA-N
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Description

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide is a complex organic compound that features a diphenylphosphoryl group, a trifluoromethyl group, and a methanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of diphenylphosphoryl chloride with 2-methylsulfanyl-5-(trifluoromethyl)aniline to form the corresponding phosphoryl amide. This intermediate is then treated with methanethioamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphoryl group can be reduced to form phosphines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-diphenylphosphoryl-N-[2-methylsulfanylphenyl]methanethioamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-diphenylphosphoryl-N-[2-trifluoromethylphenyl]methanethioamide: Lacks the methylsulfanyl group, which may influence its interaction with biological targets.

    1-diphenylphosphoryl-N-[2-methylsulfanyl-5-chlorophenyl]methanethioamide: Contains a chlorine atom instead of a trifluoromethyl group, which may alter its chemical properties and applications.

Uniqueness

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3NOPS2/c1-29-19-13-12-15(21(22,23)24)14-18(19)25-20(28)27(26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTKUILKGBTLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)NC(=S)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3NOPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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